1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Description
This compound belongs to the indol-2-one class, characterized by a bicyclic indole core fused with a ketone group. Its structure includes:
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O6/c1-33-22-11-8-16(12-20(22)27(31)32)21(28)13-24(30)18-4-2-3-5-19(18)26(23(24)29)14-15-6-9-17(25)10-7-15/h2-12,30H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJVWCOOUJFXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Chlorobenzyl group : Enhances lipophilicity, potentially improving membrane permeability.
- Hydroxy group : May participate in hydrogen bonding, influencing receptor interactions.
- Methoxy and nitro substituents : Can modulate electronic properties and enhance biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an anti-cancer and anti-inflammatory agent.
Anticancer Activity
Recent studies indicate that the compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the following mechanisms:
- Inhibition of Cell Proliferation : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent growth inhibition.
- Induction of Apoptosis : Flow cytometry assays revealed an increase in apoptotic cells upon treatment with the compound, suggesting it triggers programmed cell death pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 5.2 | Induction of apoptosis |
| HeLa (cervical cancer) | 4.8 | Cell cycle arrest |
| A549 (lung cancer) | 6.0 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- Cytokine Inhibition : In vitro studies showed a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures treated with the compound.
- In Vivo Models : Animal models of inflammation demonstrated decreased edema and leukocyte infiltration upon administration of the compound.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) Pathway : The compound inhibits NF-kB activation, leading to reduced expression of inflammatory mediators.
- Mitogen-Activated Protein Kinase (MAPK) Pathway : It modulates MAPK signaling, which is crucial for cell proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Breast Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis via mitochondrial pathways.
"The findings suggest that this compound could be a promising candidate for breast cancer therapy" .
- Inflammation Model in Rats : In a rat model of induced inflammation, administration of the compound led to a notable reduction in paw swelling compared to controls, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substitutions on the benzyl group and the phenyl ring of the 2-oxoethyl side chain. Key comparisons are summarized below:
*Calculated based on molecular formula.
Key Observations:
Benzyl Substitution :
- The 4-chlorobenzyl group (present in the main compound and ) is associated with increased lipophilicity compared to 4-methylbenzyl () or unsubstituted indoles (). Chlorine’s electron-withdrawing nature may enhance metabolic stability .
- and highlight more complex benzyl substitutions (e.g., 2,6-dichloro, 3,4-dichloro), which could alter steric hindrance and receptor selectivity .
Phenyl Ring Substitutions: Electron-Withdrawing Groups (Nitro, Chloro): The main compound’s 3-nitro group may improve binding to targets requiring electrophilic interactions, whereas chloro substituents (e.g., ’s 4-fluorophenyl) balance electronegativity and steric effects . Electron-Donating Groups (Methoxy, Methyl): Methoxy groups () increase polarity and hydrogen-bonding capacity, while methyl/isopropyl groups () enhance hydrophobic interactions .
Pharmacological Implications :
- While direct activity data are unavailable, the nitro group in the main compound may confer reactivity distinct from analogs with methoxy or alkyl groups.
- Fluorine in ’s compound could improve bioavailability due to its small size and high electronegativity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
